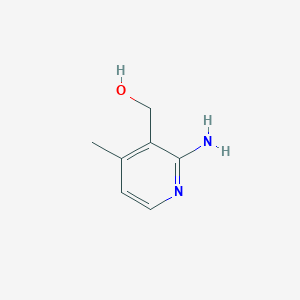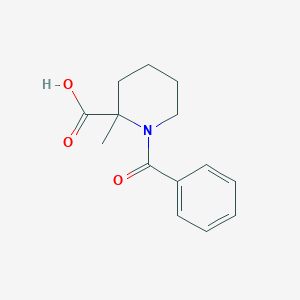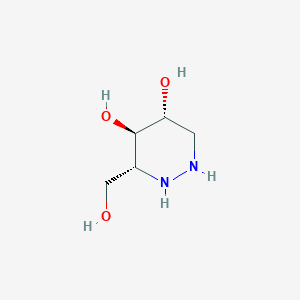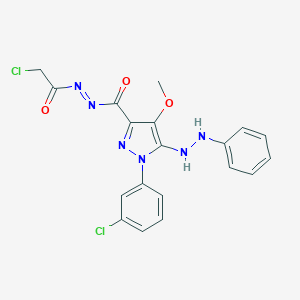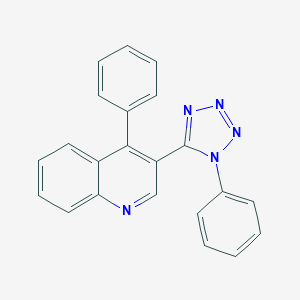
4-Isopropylnaphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropylnaphthalene-1,2-dione is a chemical compound with the molecular formula C12H10O2. It is also known as 1,2-naphthoquinone-4-isopropyl. This compound is widely used in scientific research due to its ability to act as an electron acceptor in organic synthesis. In
作用機序
The mechanism of action of 4-Isopropylnaphthalene-1,2-dione is related to its ability to act as an electron acceptor. In biological systems, quinone compounds such as this compound can undergo redox reactions with various biomolecules, including proteins, lipids, and DNA. These reactions can lead to the formation of reactive oxygen species (ROS) and oxidative stress, which can have both beneficial and harmful effects on the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. For example, it has been shown to have antioxidant properties, which can help protect against oxidative stress. Additionally, it has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
実験室実験の利点と制限
One advantage of using 4-Isopropylnaphthalene-1,2-dione in lab experiments is its ability to act as an electron acceptor in organic synthesis. This makes it a useful tool for synthesizing various organic compounds. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying the effects of oxidative stress and inflammation on the body. However, one limitation of using this compound in lab experiments is its potential to form ROS and cause oxidative stress. Careful handling and proper safety precautions should be taken when working with this compound.
将来の方向性
There are many future directions for research involving 4-Isopropylnaphthalene-1,2-dione. One area of research could be focused on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Additionally, research could be done to further understand the mechanism of action of quinone compounds in biological systems, including the formation of ROS and oxidative stress. Finally, research could be done to explore the potential therapeutic applications of this compound, including its antioxidant and anti-inflammatory properties.
Conclusion:
In conclusion, this compound is a widely used compound in scientific research due to its ability to act as an electron acceptor in organic synthesis. It has various biochemical and physiological effects on the body, including antioxidant and anti-inflammatory properties. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving this compound, including developing new synthesis methods and exploring its potential therapeutic applications.
合成法
The synthesis of 4-Isopropylnaphthalene-1,2-dione can be achieved through a variety of methods. One common method involves the oxidation of 4-isopropylnaphthalene using potassium permanganate. Another method is the oxidation of 4-isopropylnaphthalene using chromium trioxide. Both methods result in the formation of this compound with high yields.
科学的研究の応用
4-Isopropylnaphthalene-1,2-dione has been widely used in scientific research for its ability to act as an electron acceptor in organic synthesis. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. Additionally, it has been used as a model compound for studying the mechanism of action of quinone compounds in biological systems.
特性
CAS番号 |
162050-74-0 |
|---|---|
分子式 |
C13H12O2 |
分子量 |
200.23 g/mol |
IUPAC名 |
4-propan-2-ylnaphthalene-1,2-dione |
InChI |
InChI=1S/C13H12O2/c1-8(2)11-7-12(14)13(15)10-6-4-3-5-9(10)11/h3-8H,1-2H3 |
InChIキー |
ILAMMXAQNXGOJN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
正規SMILES |
CC(C)C1=CC(=O)C(=O)C2=CC=CC=C21 |
同義語 |
1,2-Naphthalenedione, 4-(1-methylethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




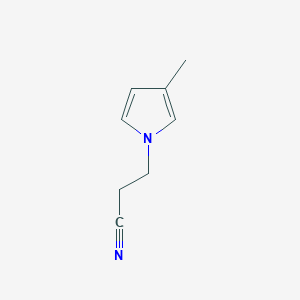
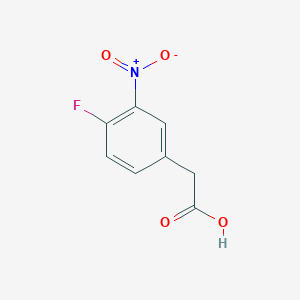
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
